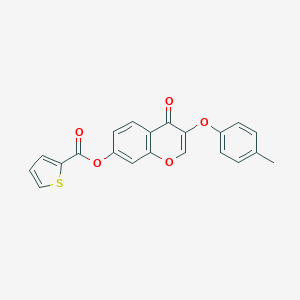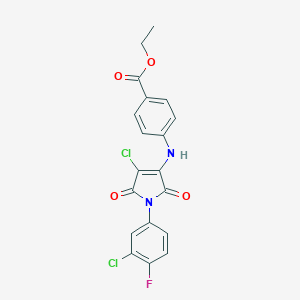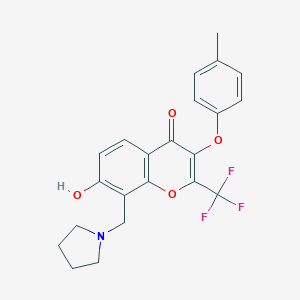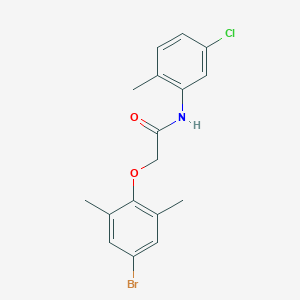
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate, also known as Coumarin-derivative, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate varies depending on its application. In cancer treatment, this compound induces apoptosis by inhibiting the activity of topoisomerase II and disrupting the mitochondrial membrane potential. In diabetes treatment, it activates AMP-activated protein kinase (AMPK) and improves insulin sensitivity. In agriculture, it acts as a growth regulator by inhibiting the biosynthesis of gibberellins. In material science, it acts as a fluorescent probe by binding to metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylateivative depend on its concentration and application. In cancer treatment, this compound induces cell death and inhibits tumor growth. In diabetes treatment, it improves glucose uptake and insulin sensitivity. In agriculture, it regulates plant growth and protects against insect pests. In material science, it emits fluorescence upon binding to metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate in lab experiments include its high yield, stability, and versatility. It can be easily synthesized, purified, and stored for future use. However, the limitations of using this compound include its potential toxicity, limited solubility, and variable efficacy depending on the application.
Orientations Futures
There are several future directions for the research and development of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylateivative. One potential direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a biosensor for the detection of various biomolecules. Additionally, the synthesis of new derivatives with improved efficacy and reduced toxicity is an area of interest for future research. Finally, the use of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylateivative in nanotechnology and material science is an emerging field with significant potential for future applications.
Conclusion
In conclusion, 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate, also known as 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylateivative, is a synthetic compound with potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is efficient, and its mechanism of action varies depending on its application. The biochemical and physiological effects of this compound also vary depending on its concentration and application. While there are advantages to using this compound in lab experiments, there are also limitations to its use. Finally, there are several future directions for the research and development of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylateivative, including its potential as a therapeutic agent, biosensor, and material science application.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate involves the reaction of 4-methylphenol, ethyl acetoacetate, thiophene-2-carboxylic acid, and p-toluenesulfonic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by crystallization. The yield of the product is high, making it an efficient method for synthesizing the compound.
Applications De Recherche Scientifique
The 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylateivative has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its anticoagulant and antimicrobial properties. In agriculture, this compound has been used as a plant growth regulator and insecticide. In material science, it has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C21H14O5S |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H14O5S/c1-13-4-6-14(7-5-13)25-18-12-24-17-11-15(8-9-16(17)20(18)22)26-21(23)19-3-2-10-27-19/h2-12H,1H3 |
Clé InChI |
OAMUSPXLCOGKBP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
SMILES canonique |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
